molecular formula C15H16N4O4 B2981907 4-acetyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034522-39-7

4-acetyl-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No. B2981907
CAS RN: 2034522-39-7
M. Wt: 316.317
InChI Key: ANTLPTQUBVDEGT-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a highly effective coupling reagent used for both amide synthesis and for the preparation of esters .


Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 . The SMILES string representation is [Cl-].COc1nc(OC)nc(n1)[N+]2©CCOCC2 .


Chemical Reactions Analysis

DMTMM can be used as a condensing agent for various transformations. For example, it can facilitate the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .


Physical And Chemical Properties Analysis

DMTMM is a powder with a molecular weight of 276.72 g/mol . It has an assay of ≥97.0% (calculated on dry substance, AT) and contains ≤17 wt. % water . It is suitable for coupling reactions .

Scientific Research Applications

Antimicrobial Activity

The derivatives of 1,3,5-triazine, including compounds like 4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide, have been studied for their antimicrobial properties . These compounds have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli , comparable to that of ampicillin . They are particularly significant in the fight against multidrug-resistant bacterial strains, offering a potential pathway for developing new antimicrobial agents.

Alzheimer’s Disease Treatment

1,3,5-Triazine derivatives have been explored for their role in treating neurodegenerative diseases like Alzheimer’s disease (AD) . They have been found to inhibit cholinesterase, an enzyme whose malfunction is associated with AD . The inhibition of acetylcholinesterase and butyrylcholinesterase by these compounds can potentially increase cholinergic stimulation in the brain, which is beneficial for AD patients.

Pharmaceutical Intermediates

Compounds with the 1,3,5-triazine structure are used as intermediates in pharmaceutical synthesis. They play a crucial role in the activation of carboxylic acids during solution and solid-phase peptide synthesis . This application is vital for the production of various peptides and proteins used in therapeutic treatments.

Antimalarial Properties

The triazine derivatives exhibit antimalarial activities . Their ability to interfere with the life cycle of malaria-causing parasites makes them valuable in the development of antimalarial drugs. This is particularly important as resistance to existing antimalarial drugs is a growing concern .

Anti-Cancer Research

These compounds have also been investigated for their anti-cancer properties . The mechanism by which they exert their effect is still under study, but they offer a promising avenue for the development of novel cancer therapies .

Anti-Viral Applications

The anti-viral activities of 1,3,5-triazine derivatives make them candidates for the development of new anti-viral drugs. Their potential to inhibit viral replication could be harnessed to treat various viral infections .

Mechanism of Action

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Safety and Hazards

DMTMM is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It should be handled with care to avoid exposure.

Future Directions

DMTMM has been used to develop carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability . This suggests that DMTMM can efficiently cross-link CMC to produce films for food packaging .

properties

IUPAC Name

4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-9(20)10-4-6-11(7-5-10)13(21)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTLPTQUBVDEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide

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